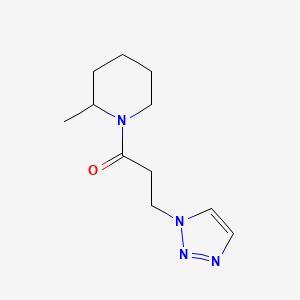
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that belongs to the family of piperidine derivatives, which are commonly used as building blocks in the synthesis of various drugs and bioactive molecules. In
Mécanisme D'action
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves its metabolism into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. This results in the selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce Parkinson's disease-like symptoms in humans and animals, including tremors, rigidity, and bradykinesia. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one also causes a decrease in dopamine levels in the brain, which is a key feature of Parkinson's disease. Additionally, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this condition. However, one of the limitations of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is that it is a toxic compound that can cause harm to researchers if proper safety protocols are not followed.
Orientations Futures
There are several future directions for 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one research, including the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the exploration of the role of oxidative stress and inflammation in Parkinson's disease. Additionally, new methods for synthesizing 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one and its derivatives could lead to the discovery of new compounds with improved therapeutic potential. Overall, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one remains an important tool for studying Parkinson's disease and advancing our understanding of this debilitating condition.
Méthodes De Synthèse
The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 2-methylpiperidine with propargyl bromide in the presence of sodium hydride to form 2-methyl-3-propargylpiperidine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in humans and animals. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
Propriétés
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-4-2-3-7-15(10)11(16)5-8-14-9-6-12-13-14/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNNFKSDAERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


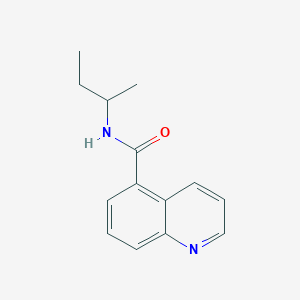
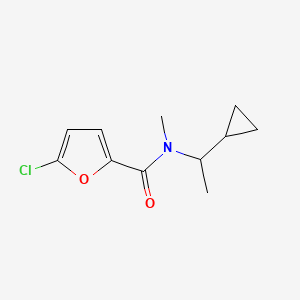
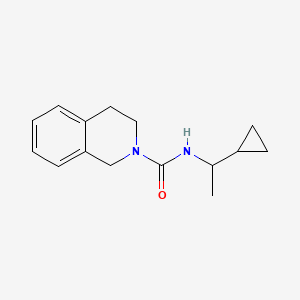
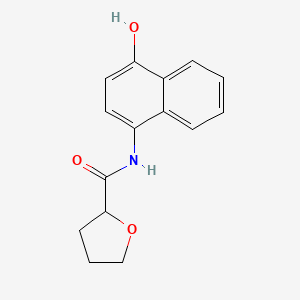
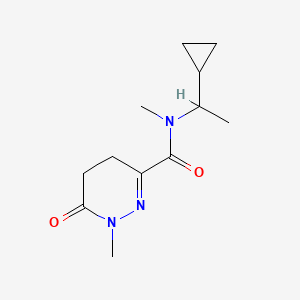
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
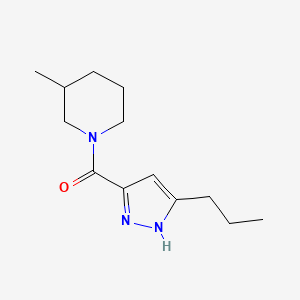
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
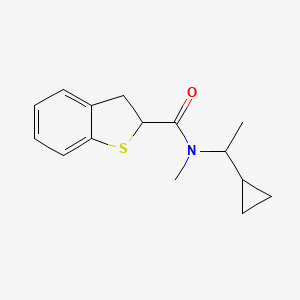
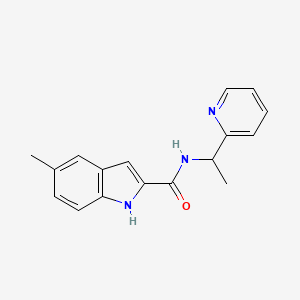
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)